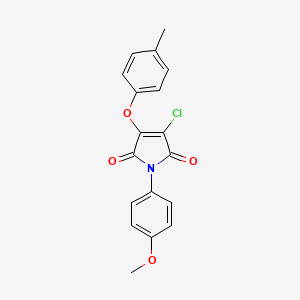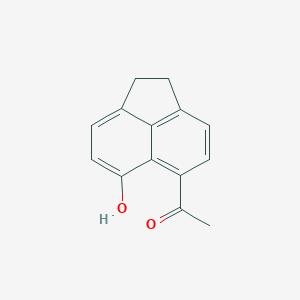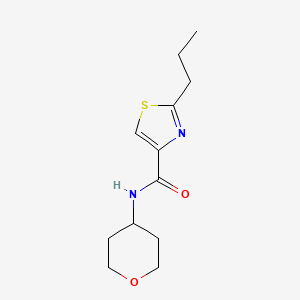
3-chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)-1H-pyrrole-2,5-dione is a heterocyclic compound that belongs to the family of pyrrole diones, known for their diverse chemical properties and potential applications in various fields, including materials science and organic synthesis.
Synthesis Analysis
The synthesis of pyrrole dione derivatives typically involves multi-step reactions, starting from acetyl or aroyl compounds. For example, Nguyen and Dai (2023) described the preparation of similar pyrrolidine-2,3-dione derivatives through a three-component reaction involving acetyl and aroyl precursors, highlighting the versatility of these methods in synthesizing complex heterocyclic compounds (Nguyen & Dai, 2023).
Molecular Structure Analysis
Molecular structure determination of pyrrole dione derivatives, including X-ray crystallography, NMR (1H, 13C), and high-resolution mass spectrometry, plays a crucial role in confirming the desired products. Bubnov et al. (2012) demonstrated the crystal and molecular structure analysis of related compounds, providing insights into their conformational and structural characteristics (Bubnov et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of pyrrole dione derivatives allows for various functionalization reactions, including Suzuki coupling and spiro-heterocyclization, as explored by Zhang and Tieke (2008) and Bubnov et al. (2012), respectively. These reactions are pivotal for synthesizing polymers and other complex organic molecules, showcasing the compounds' versatility (Zhang & Tieke, 2008); (Bubnov et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, fluorescence, and molecular weight, are crucial for the application of these compounds in materials science. Zhang and Tieke (2008) provided a detailed examination of these properties for polymers containing pyrrole dione units, highlighting their strong fluorescence and solubility in common organic solvents (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of 3-chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)-1H-pyrrole-2,5-dione, including its reactivity towards nucleophilic and electrophilic substitutions, are essential for its functionalization and application in synthetic chemistry. Studies by Lv et al. (2013) on novel pyrrolidene dione derivatives offer insights into the compound's reactivity and potential chemical transformations (Lv et al., 2013).
properties
IUPAC Name |
3-chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-11-3-7-14(8-4-11)24-16-15(19)17(21)20(18(16)22)12-5-9-13(23-2)10-6-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTBYLWBNQTXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-2-butanone](/img/structure/B5665074.png)

![4,6-dimethyl-2-[(4-methylphenyl)amino]nicotinamide](/img/structure/B5665085.png)
![7-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5665093.png)
![6-methoxy-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-chromanecarboxamide](/img/structure/B5665111.png)

![N-[2-(benzyloxy)benzyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5665126.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}acetamide](/img/structure/B5665132.png)

![N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B5665162.png)
![4-{3-[4-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]benzyl}morpholine](/img/structure/B5665166.png)
![2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol](/img/structure/B5665172.png)
![N-[(cyclohexylamino)carbonothioyl]-3,3-dimethylbutanamide](/img/structure/B5665185.png)